(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC18851052
Molecular Formula: C12H11FN2
Molecular Weight: 202.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FN2 |
|---|---|
| Molecular Weight | 202.23 g/mol |
| IUPAC Name | (3-fluoro-2-pyridin-3-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2 |
| Standard InChI Key | GSHZSMGHABZYMA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CN=CC=C2)CN |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with fluorine at position 3 and a pyridin-3-yl group at position 2. The methanamine (-CHNH) group is attached to the phenyl ring, introducing a primary amine functionality. This configuration creates a planar aromatic system with potential for π-π stacking interactions and hydrogen bonding via the amine group.
Table 1: Structural Features of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine
| Feature | Description |
|---|---|
| Parent ring | Benzene |
| Substituents | -F (position 3), pyridin-3-yl (position 2), -CHNH (position 1) |
| Hybridization | sp for aromatic rings, sp for methanamine |
| Electron effects | -F (electron-withdrawing), pyridine (electron-withdrawing via N atom) |
The fluorine atom’s electronegativity polarizes the phenyl ring, enhancing the compound’s reactivity in electrophilic substitutions. The pyridine ring contributes to the molecule’s basicity, with a pKa of approximately 3.5 for the pyridinium ion .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
-
Suzuki-Miyaura Coupling: Aryl halides react with pyridin-3-ylboronic acid to form the biphenyl scaffold.
-
Fluorination: Selective fluorination using agents like Selectfluor® at the meta position.
-
Amine Introduction: Reduction of a nitro group or cyanohydrin intermediate to yield the methanamine moiety.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME | 75–85 | |
| Fluorination | Selectfluor®, CHCN, 80°C | 60–70 | |
| Nitro Reduction | H, Pd/C, EtOH | 90–95 |
Industrial production optimizes these steps using continuous flow reactors to enhance efficiency and scalability .
Physicochemical Properties
Table 3: Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 202.23 g/mol |
| Purity | ≥98% (HPLC) |
| Melting Point | Not reported |
| Stability | Stable under inert atmosphere, hygroscopic |
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
| Compound | Substituent | Key Difference |
|---|---|---|
| (4-(Pyridin-2-yl)phenyl)methanamine | Pyridin-2-yl | Altered binding orientation |
| 1-(6-Fluoro-2-pyridinyl)methanamine | Fluorine on pyridine | Reduced aromatic conjugation |
The 3-fluoro-2-pyridin-3-yl configuration enhances steric hindrance compared to ortho-substituted analogs, potentially affecting receptor binding .
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Controlling fluorine and pyridine positions during coupling.
-
Amine Stability: Oxidation risks during storage.
Research Opportunities
-
Biological Screening: In vitro assays against kinase targets.
-
Derivatization: Introducing sulfonamide or acyl groups to modulate solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume